molecular formula C18H33N5O6S B12616743 L-Isoleucylglycyl-L-alanyl-L-methionylglycine CAS No. 915780-13-1

L-Isoleucylglycyl-L-alanyl-L-methionylglycine

Cat. No.: B12616743
CAS No.: 915780-13-1
M. Wt: 447.6 g/mol
InChI Key: KNEJLITYLWCTDY-ASHKBJFXSA-N
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Description

L-Isoleucylglycyl-L-alanyl-L-methionylglycine is a peptide compound composed of the amino acids isoleucine, glycine, alanine, and methionine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-alanyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-alanyl-L-methionylglycine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), performic acid.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Site-directed mutagenesis kits, chemical modification reagents.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Isoleucylglycyl-L-alanyl-L-methionylglycine has several scientific research applications:

    Biochemistry: Studied for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Industry: Applications in the development of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-alanyl-L-methionylglycine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include:

    Receptor Binding: Peptides can act as ligands for cell surface receptors, triggering intracellular signaling cascades.

    Enzyme Inhibition/Activation: Peptides can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide widely used in medical and nutritional fields.

    L-Isoleucyl-L-alanyl-D-arginine: Another peptide with similar structural features.

Uniqueness

L-Isoleucylglycyl-L-alanyl-L-methionylglycine is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its combination of isoleucine, glycine, alanine, and methionine residues may confer unique stability, solubility, and reactivity characteristics compared to other peptides.

Properties

CAS No.

915780-13-1

Molecular Formula

C18H33N5O6S

Molecular Weight

447.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C18H33N5O6S/c1-5-10(2)15(19)18(29)20-8-13(24)22-11(3)16(27)23-12(6-7-30-4)17(28)21-9-14(25)26/h10-12,15H,5-9,19H2,1-4H3,(H,20,29)(H,21,28)(H,22,24)(H,23,27)(H,25,26)/t10-,11-,12-,15-/m0/s1

InChI Key

KNEJLITYLWCTDY-ASHKBJFXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NCC(=O)O)N

Origin of Product

United States

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